molecular formula C17H14ClN5O3 B2933067 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1261016-25-4

5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2933067
CAS No.: 1261016-25-4
M. Wt: 371.78
InChI Key: NELIDGSIQVVWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a [5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl moiety. The 4-methoxyphenyl substituent may improve lipophilicity and influence binding affinity to target proteins, as seen in structurally related compounds .

Properties

IUPAC Name

5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3/c1-25-12-4-2-11(3-5-12)13-8-14-17(24)22(6-7-23(14)20-13)10-15-19-16(9-18)26-21-15/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELIDGSIQVVWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves the alkylation of 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole in anhydrous conditions. The reaction typically employs triethylamine as a catalyst and results in a yield of approximately 83% after purification through crystallization from acetonitrile. Characterization methods include X-ray crystallography and various spectroscopic techniques (IR, NMR) to confirm the structure and purity of the compound .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related oxadiazole and pyrazole derivatives. The compound's structure suggests potential activity against a range of microorganisms. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that oxadiazole derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
  • A related study indicated that pyrazole derivatives demonstrated significant antibacterial effects, particularly against resistant strains .

Anticancer Activity

The anticancer potential of compounds containing pyrazolo and oxadiazole moieties has been extensively documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific pathways involved in cell death .
  • Molecular docking studies suggest that the compound may interact effectively with target proteins involved in cancer progression, such as kinases .

Case Studies

  • Hepatitis B Virus (HBV) Inhibition : A molecular docking study indicated that the compound could serve as a potential inhibitor of HBV replication by interacting with viral capsid proteins. This was supported by experimental data from in vitro models .
  • Structure-Activity Relationship (SAR) : Research on related pyrazolo[5,1-b]thiazole compounds has revealed that modifications to the core structure can enhance biological activity. For example, substituents on the phenyl ring significantly affect antimicrobial potency .

Data Tables

Biological Activity Tested Compound MIC (µg/mL) Effectiveness
AntibacterialPyrazolo derivative32Moderate
AnticancerOxadiazole derivative15High
HBV InhibitionTitle compound-Effective

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazin-4(5H)-one Core

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 2-(4-Methoxyphenyl); 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl} 427.83* Reactive chloromethyl group; potential for covalent modification
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one 2-Phenyl; 5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]; 3-hydroxymethyl 337.33 Hydroxymethyl improves solubility; methyl oxadiazole reduces reactivity
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Fluorophenyl); 5-(2-fluorobenzyl); 3-hydroxymethyl 367.36 Fluorine atoms enhance metabolic stability; hydroxymethyl aids solubility
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2) Lacks oxadiazole moiety; cyclic product of RA-0002034 ~350 (estimated) Formed via intramolecular aza-Michael reaction; reduced reactivity

*Calculated based on formula $ \text{C}{19}\text{H}{16}\text{ClN}5\text{O}3 $.

Heterocyclic Core Variations

Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

Compounds like 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) replace the pyrazinone core with a pyrimidinone.

Tetrahydrooxazolo[3,2-a]pyrazolo[1,5-d]pyrazin-5-ones

These derivatives (e.g., from ) incorporate an oxazole ring fused to the pyrazolo-pyrazinone system. The additional heteroatom introduces steric and electronic effects, possibly altering bioavailability or target selectivity compared to the non-fused target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.